Sodium thiosulfate

Übersicht

Beschreibung

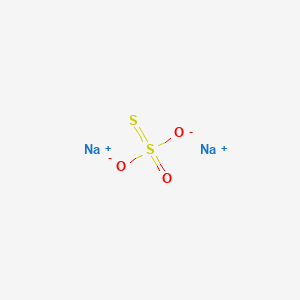

Sodium thiosulfate is an inorganic compound with the chemical formula Na₂S₂O₃. It is typically available as a white or colorless pentahydrate, which is a crystalline solid that dissolves well in water. This compound is known for its reducing properties and its role as a ligand, making it useful in various applications .

Synthetic Routes and Reaction Conditions:

Laboratory Preparation: this compound can be synthesized by reacting sodium sulfite with sulfur. The reaction is typically carried out in an aqueous solution: [ \text{Na₂SO₃} + \text{S} \rightarrow \text{Na₂S₂O₃} ]

Industrial Production: Industrially, this compound is produced by the reaction of sodium hydroxide with sulfur dioxide, followed by the addition of sulfur: [ 2\text{NaOH} + \text{SO₂} \rightarrow \text{Na₂SO₃} + \text{H₂O} ] [ \text{Na₂SO₃} + \text{S} \rightarrow \text{Na₂S₂O₃} ]

Types of Reactions:

Oxidation and Reduction: this compound acts as a reducing agent. For example, it reduces iodine to iodide: [ 2\text{Na₂S₂O₃} + \text{I₂} \rightarrow \text{Na₂S₄O₆} + 2\text{NaI} ]

Decomposition: When heated, this compound decomposes to form sodium sulfate and sodium polysulfide: [ 4\text{Na₂S₂O₃} \rightarrow 3\text{Na₂SO₄} + \text{Na₂S₅} ]

Reaction with Acids: this compound reacts with dilute acids to produce sulfur, sulfur dioxide, and water: [ \text{Na₂S₂O₃} + 2\text{HCl} \rightarrow 2\text{NaCl} + \text{SO₂} + \text{H₂O} + \text{S} ]

Common Reagents and Conditions:

Reagents: Iodine, hydrochloric acid, sulfur dioxide, sodium hydroxide.

Conditions: Aqueous solutions, controlled temperatures for decomposition reactions.

Major Products:

From Oxidation: Sodium tetrathionate and sodium iodide.

From Decomposition: Sodium sulfate and sodium polysulfide.

From Acid Reaction: Sodium chloride, sulfur dioxide, water, and sulfur.

Wissenschaftliche Forschungsanwendungen

Clinical Applications

1. Treatment of Cyanide Poisoning

Sodium thiosulfate is an established antidote for acute cyanide poisoning. It acts by converting cyanide into thiocyanate, which is less toxic and can be excreted by the kidneys. This application has been documented in multiple studies, confirming its effectiveness in emergency medicine settings .

2. Prevention of Cisplatin-Induced Toxicities

Recent clinical trials have demonstrated that this compound can significantly reduce cisplatin-induced hearing loss in children undergoing chemotherapy. In a randomized controlled trial involving 125 participants, those receiving this compound showed a lower incidence of hearing loss (28.6%) compared to the control group (56.4%) after cisplatin treatment . This finding underscores its potential as a protective agent in cancer therapies.

3. Management of Calciphylaxis

this compound has been utilized in treating calciphylaxis, particularly in patients with end-stage renal disease. Its antioxidant properties and ability to chelate calcium contribute to its therapeutic effects, helping to alleviate symptoms associated with this condition .

4. Uremic Pruritus

Emerging research suggests that this compound may also be effective in treating uremic pruritus in chronic kidney disease patients. A systematic review indicated significant improvements in pruritus scores among patients receiving this compound compared to controls .

Industrial Applications

1. Photography

In traditional photography, this compound serves as a "fixer" that stabilizes images by removing unreacted silver halides from photographic films. This application is crucial for preserving the quality and longevity of photographic prints .

2. Water Treatment

this compound is employed as a dechlorinating agent in water treatment processes. It effectively neutralizes chlorine and chloramine compounds, making it valuable in industries such as papermaking and aquaculture .

3. Mining and Metal Recovery

In the mining sector, this compound is used as an alternative to cyanide for gold and silver extraction. It facilitates the dissolution of precious metals while minimizing environmental hazards associated with traditional cyanidation methods .

4. Construction Materials

The compound is also utilized in construction as an accelerator for Portland cement and other mineral binders. This compound enhances the setting time and strength of concrete mixtures, contributing to improved construction quality .

Environmental Applications

This compound's ability to detoxify pollutants makes it a valuable agent in environmental remediation efforts. Its use in dechlorination processes helps mitigate the impact of chlorine on aquatic ecosystems.

Summary Table of Applications

| Application Area | Specific Uses | Benefits |

|---|---|---|

| Clinical Medicine | Cyanide poisoning treatment | Converts cyanide to thiocyanate |

| Prevention of cisplatin-induced hearing loss | Reduces incidence of hearing loss | |

| Management of calciphylaxis | Antioxidant and calcium-chelating properties | |

| Treatment of uremic pruritus | Significant reduction in pruritus scores | |

| Industrial | Photography | Stabilizes images |

| Water treatment | Dechlorination agent | |

| Mining | Alternative to cyanide for metal recovery | |

| Construction materials | Improves concrete strength and setting time | |

| Environmental | Detoxification | Mitigates chlorine impact on ecosystems |

Vergleich Mit ähnlichen Verbindungen

Sodium Sulfite (Na₂SO₃): Used in similar applications such as water treatment and as a reducing agent.

Sodium Metabisulfite (Na₂S₂O₅): Also used in water treatment and as a preservative.

Uniqueness of Sodium Thiosulfate:

Versatility: this compound’s ability to act as a reducing agent, a ligand, and a sulfur donor makes it unique among similar compounds.

Applications: Its use in medical treatments, such as cyanide poisoning and chemotherapy side effects, highlights its importance beyond industrial applications

Eigenschaften

CAS-Nummer |

7772-98-7 |

|---|---|

Molekularformel |

H2NaO3S2 |

Molekulargewicht |

137.14 g/mol |

IUPAC-Name |

disodium;dioxido-oxo-sulfanylidene-λ6-sulfane |

InChI |

InChI=1S/Na.H2O3S2/c;1-5(2,3)4/h;(H2,1,2,3,4) |

InChI-Schlüssel |

DHFRYQXXLLBRCD-UHFFFAOYSA-N |

SMILES |

[O-]S(=O)(=S)[O-].[Na+].[Na+] |

Kanonische SMILES |

OS(=O)(=S)O.[Na] |

Aussehen |

Solid powder |

Color/Form |

POWDER COLORLESS MONOCLINIC CRYSTALS |

Dichte |

1.667 1.7 g/cm³ |

melting_point |

48.5 °C |

Key on ui other cas no. |

7772-98-7 |

Physikalische Beschreibung |

Dry Powder; Pellets or Large Crystals; Gas or Vapor; Water or Solvent Wet Solid; Liquid Other Solid Anhydrous form is a hygroscopic, white solid; [CHEMINFO] Odorless solid; Deliquesces slightly in moist air; [Merck Index] Colorless odorless crystalline solid; [Sigma-Aldrich MSDS] COLOURLESS CRYSTALS. |

Piktogramme |

Irritant |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Verwandte CAS-Nummern |

10124-57-9 |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

PRACTICALLY INSOL IN ALCOHOL 50 G SOL IN 100 CC WATER; 231 G @ 100 °C Solubility in water, g/100ml at 20 °C: 20.9 |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

pentahydrate of sodium thiosulfate sodium thiosulfate sodium thiosulfate (USAN) sodium thiosulfate anhydrous sodium thiosulfate pentahydrate thiosulfuric acid, disodium salt |

Dampfdruck |

Vapor pressure at 20 °C: negligible |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.